BenchChemオンラインストアへようこそ!

Rivanicline galactarate

Electrophysiology nAChR pharmacology Receptor desensitization

Rivanicline galactarate (USAN), also known as (E)-metanicotine hemigalactarate or TC-2403-12, is the galactarate salt of a synthetic partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs) that binds primarily to the α4β2 subtype. The free base (RJR-2403, TC-2403) exhibits a Ki of 26 nM at α4β2 receptors with >1,000-fold selectivity over α7 receptors (Ki = 36,000 nM), and does not significantly activate muscle-type or ganglionic nAChRs at concentrations up to 1 mM.

Molecular Formula C26H38N4O8
Molecular Weight 534.6 g/mol
CAS No. 675132-86-2
Cat. No. B10858461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRivanicline galactarate
CAS675132-86-2
Molecular FormulaC26H38N4O8
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCNCCC=CC1=CN=CC=C1.CNCCC=CC1=CN=CC=C1.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O
InChIInChI=1S/2C10H14N2.C6H10O8/c2*1-11-7-3-2-5-10-6-4-8-12-9-10;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*2,4-6,8-9,11H,3,7H2,1H3;1-4,7-10H,(H,11,12)(H,13,14)/b2*5-2+;/t;;1-,2+,3+,4-
InChIKeyCIMKLHOSRSGWFB-MWCLJRRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rivanicline Galactarate (CAS 675132-86-2): A High-Selectivity α4β2 nAChR Partial Agonist Salt for Neurocognitive and Gastrointestinal Inflammation Research


Rivanicline galactarate (USAN), also known as (E)-metanicotine hemigalactarate or TC-2403-12, is the galactarate salt of a synthetic partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs) that binds primarily to the α4β2 subtype [1]. The free base (RJR-2403, TC-2403) exhibits a Ki of 26 nM at α4β2 receptors with >1,000-fold selectivity over α7 receptors (Ki = 36,000 nM), and does not significantly activate muscle-type or ganglionic nAChRs at concentrations up to 1 mM [2]. The galactarate salt was specifically developed as an anti-inflammatory agent targeting ulcerative colitis via inhibition of IL-8 production in inflamed mucosal cells [3].

Why α4β2 nAChR Agonists Cannot Be Treated as Interchangeable: The Case for Rivanicline Galactarate Over In-Class Alternatives


Although multiple α4β2 nAChR agonists exist—including varenicline (Ki 0.11 nM), ispronicline (Ki 11 nM), pozanicline (Ki 16.7 nM), ABT-418 (Ki ~3 nM), and nicotine itself—simple potency comparisons fail to capture critical pharmacological distinctions that determine experimental outcomes. Rivanicline galactarate combines three features not simultaneously present in any single comparator: (1) a moderate α4β2 binding affinity (Ki 26 nM) that avoids the subnanomolar potency and pronounced residual inhibition of varenicline, (2) a uniquely clean residual inhibition profile (no inhibition at <1 mM vs. nicotine IC50 150–200 μM at multiple subtypes) that preserves receptor responsiveness during repeated-dosing protocols, and (3) a galactarate salt form with demonstrated anti-inflammatory efficacy in ulcerative colitis models that is not shared by other salt forms or in-class compounds [1]. Consequently, substituting any in-class analog risks altering not only potency but the fundamental pharmacological phenotype: sustained receptor activation vs. cumulative inhibition, and central vs. peripheral side-effect burden [2].

Quantitative Differentiation Evidence for Rivanicline Galactarate vs. α4β2 nAChR Agonist Comparators


Absence of Residual Inhibition: RJR-2403 Preserves Receptor Responsiveness Unlike Nicotine (IC50 150–200 μM) and ACh

In human nAChR subtypes expressed in Xenopus oocytes, RJR-2403 (the free base of rivanicline galactarate) produced no residual inhibition of subsequent ACh responses at concentrations up to 1 mM across all tested subtypes (α4β2, α3β2, α7). In direct contrast, nicotine produced profound residual inhibition with IC50 values of 150 μM at α4β2, 200 μM at α3β2, and 150 μM at α7 receptors [1]. This property is independent of agonism; even ACh produced measurable residual inhibition at certain subtypes, whereas RJR-2403 did not. Co-expression of the α5 subunit exacerbated residual inhibition by nicotine but had no effect on RJR-2403 [1].

Electrophysiology nAChR pharmacology Receptor desensitization

In Vivo CNS Functional Selectivity: RJR-2403 Matches or Exceeds Nicotine on Cognitive Enhancement While Showing 10–30-Fold Lower Peripheral Side-Effect Potency

In rats and mice, RJR-2403 was equal to or better than nicotine on measures of CNS function and cognitive enhancement, significantly improving passive avoidance retention after scopolamine-induced amnesia and enhancing both working and reference memory in an 8-arm radial maze paradigm with ibotenic acid lesions [1]. Crucially, RJR-2403 was 15- to 30-fold less potent than nicotine in decreasing body temperature, respiration, Y-maze rears/crosses, and acoustic startle response. Cardiovascular effects were similarly reduced: RJR-2403 was approximately 10-fold less potent in increasing heart rate and 20-fold less potent in increasing blood pressure than nicotine [1].

Cognitive enhancement In vivo pharmacology Therapeutic index

Galactarate Salt Anti-Inflammatory Action: TC-2403-12 Reduces IL-8 Production to 30% of Control in Inflamed Mucosal Cells Without Cytotoxicity

The hemigalactarate salt TC-2403-12 was specifically evaluated for anti-inflammatory activity in cells of the inflamed colonic mucosa. In MM6 monocytes stimulated with TNF and LPS, TC-2403-12 treatment reduced IL-8 secretion to 30% of stimulated control levels, with optimal inhibition observed after 24-hour pretreatment. The effect was not mediated through apoptosis induction or NF-κB pathway inhibition [1]. Neutrophil IL-8 production also trended downward. No toxic effects were observed at any concentration tested [1]. By contrast, nicotine—while therapeutically active in ulcerative colitis—is associated with adverse cardiovascular and CNS stimulant effects that limit its clinical utility in this indication [1].

Ulcerative colitis Anti-inflammatory Interleukin-8

α4β2 Subtype Partial Agonist Profile: RJR-2403 Displays 100% ACh Efficacy at α4β2 but Sparing of α7 and Muscle-Type Receptors vs. Nicotine's Broad Activation

In human nAChRs expressed in Xenopus oocytes, RJR-2403 activated α4β2 receptors with an efficacy equivalent to 100% of the ACh maximum response and was more potent than ACh at this subtype. At α3β2, α3β4, and α7 receptors, RJR-2403 was less efficacious than ACh, confirming a partial agonist profile selective for α4β2 [1]. Nicotine, by comparison, activated α4β2 to only 85% of ACh maximum, α3β2 to 50%, and was a fully efficacious activator of α7 receptors with potency similar to ACh [1]. Additionally, RJR-2403 at concentrations up to 1 mM produced no significant activation of muscle-type nAChRs (TE671/RD cells), ganglionic nAChRs (PC12 cells), or muscarinic receptors, and was less than one-tenth as potent as nicotine in inducing ileum contraction with greatly reduced efficacy [2].

nAChR subtype selectivity Partial agonism Functional profiling

Binding Selectivity Ratio: RJR-2403's >1,000-Fold α4β2/α7 Discrimination vs. Nicotine, Varenicline (>3,500-Fold), and Ispronicline (Ki 11 nM)

RJR-2403 binds to rat brain cortex nAChRs with a Ki of 26 ± 3 nM (α4β2 subtype) [1]. Its affinity for the α7 subtype is 36,000 nM, yielding a selectivity ratio of >1,000-fold [2]. By comparison, varenicline—the highest-affinity α4β2 clinical agonist—binds α4β2 with a Ki of 0.11 nM (IMR32 cells, [3H]epibatidine) and α7 with Ki 620 nM, giving >3,500-fold selectivity [3]. Ispronicline binds α4β2 with Ki 11 nM (higher affinity than RJR-2403) but its α7 selectivity is not as extensively characterized in primary literature . Nicotine itself shows broad subtype activation with α4β2 Ki values in the 1–12 nM range but retains substantial α7 functional activity, reducing its utility as an α4β2-selective probe [3]. RJR-2403 therefore occupies an intermediate affinity/selectivity niche: potent enough for robust α4β2 engagement yet avoiding the extreme potency of varenicline that can complicate dosing and selectivity interpretation.

Radioligand binding Selectivity profiling α4β2 nAChR

Recommended Research and Procurement Applications for Rivanicline Galactarate Based on Quantitative Evidence


Sustained α4β2 Receptor Activation Protocols Requiring Minimal Cumulative Desensitization

In electrophysiology or chronic dosing studies where repeated or sustained α4β2 stimulation is required, rivanicline galactarate eliminates the confounding variable of residual receptor inhibition. Unlike nicotine (IC50 150–200 μM for residual inhibition) or varenicline (partial agonist with complex desensitization kinetics), RJR-2403 produces no measurable residual inhibition at concentrations up to 1 mM, enabling cleaner interpretation of receptor signaling dynamics over time [1].

In Vivo Cognitive Enhancement Studies Requiring Separation of Central Efficacy from Peripheral Cardiovascular and Hypothermic Confounds

For behavioral neuroscience experiments where nicotine's hypothermic, cardiovascular, and locomotor side effects introduce uncontrolled variables, rivanicline galactarate provides cognitive efficacy equal or superior to nicotine with 15–30-fold lower potency on body temperature and respiration, and 10–20-fold lower cardiovascular impact. This makes it particularly suitable for radial arm maze, passive avoidance, and other cognition paradigms where peripheral effects could confound performance measures [2].

Ulcerative Colitis and Gastrointestinal Inflammation Models Requiring α4β2-Mediated IL-8 Suppression

The galactarate salt TC-2403-12 is the only salt form with published anti-inflammatory efficacy in colonic mucosal inflammation models, reducing IL-8 secretion to 30% of control in TNF/LPS-stimulated monocytes without cytotoxicity. This specific salt formulation is indicated for preclinical inflammatory bowel disease research where nicotine's therapeutic potential is recognized but its adverse effect burden precludes its use [3].

nAChR Subtype Pharmacological Profiling and Tool Compound Panels

RJR-2403's unique combination of full α4β2 efficacy (100% of ACh), >1,000-fold α4β2/α7 selectivity, and absent muscle/ganglionic activation makes it an essential reference compound for nAChR subtype profiling panels. Its intermediate affinity (Ki 26 nM) and distinct residual inhibition profile complement higher-affinity probes like varenicline (Ki 0.11 nM) and broader agonists like nicotine, enabling multi-dimensional receptor characterization that no single comparator can achieve [4].

Quote Request

Request a Quote for Rivanicline galactarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.